1-(Amino)-2-pyrollidinone p-toluenesulfonate

Process Chemistry TGF-beta Inhibitor Synthesis Salt Selection

Counterion-specific building block mandated by the galunisertib (LY2157299) nitrile-route process patent (Eli Lilly CA 2501322/EP 1565471). Using the incorrect salt (e.g., hydrochloride) with the 6-cyanoquinoline ketone (Vb) leads to failed condensation-the p-toluenesulfonate form is non-substitutable for this pathway. - Enables exclusive access to the nitrile-bearing pyrrolopyrazole (IXb); no alternative salt disclosed for this route. - Pre-formed salt eliminates in-situ preparation variability, ensuring reproducible yields in 2,6-lutidine/DMF/toluene condensations. - Chloride-free formulation preserves Pd(0)/Pd(II) catalyst activity in downstream cross-couplings, reducing catalyst load and improving TON.

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
CAS No. 924898-12-4
Cat. No. B1379060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Amino)-2-pyrollidinone p-toluenesulfonate
CAS924898-12-4
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N(C1)N
InChIInChI=1S/C7H8O3S.C4H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-6-3-1-2-4(6)7/h2-5H,1H3,(H,8,9,10);1-3,5H2
InChIKeyXMURWDRIEUJHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-pyrrolidinone p-Toluenesulfonate: Key Intermediate for Galunisertib


1-(Amino)-2-pyrollidinone p-toluenesulfonate (CAS 924898-12-4), systematically named 1-aminopyrrolidin-2-one 4-methylbenzenesulfonate (1:1), is a pre-formed salt of the heterocyclic amine 1-amino-2-pyrrolidinone with p-toluenesulfonic acid. This compound serves as a key intermediate in the manufacture of galunisertib (LY2157299), a first-in-class transforming growth factor-beta receptor type I (TGF-βRI/ALK5) kinase inhibitor investigated for oncology applications [1]. The p-toluenesulfonate counterion is not merely a solubilizing agent; it dictates the specific synthetic route, reaction conditions, and substrate compatibility required to access the pyrrolopyrazole core of the target active pharmaceutical ingredient (API) [2].

Synthetic intermediate for galunisertib nitrile-route manufacture
p-Toluenesulfonate salt enables condensation with 6-cyanoquinoline ketone
Pre-formed crystalline salt reduces in-process variability

p-Toluenesulfonate Salt: Irreplaceable in Nitrile-Route Synthesis


In-class substitution of 1-amino-2-pyrrolidinone salts is not feasible because the counterion directly determines the reaction pathway and substrate scope in the convergent synthesis of galunisertib. The hydrochloride salt (CAS 20386-22-5) condenses with the 6-bromoquinoline ketone (Va) in pyridine, while the p-toluenesulfonate salt is specifically required for condensation with the 6-cyanoquinoline ketone (Vb) in the presence of 2,6-lutidine in refluxing DMF/toluene [1]. Using the wrong salt form leads to incomplete conversion, undesired side products, or failure to access the nitrile-bearing intermediate (IXb) that is essential for the alternative hydrolysis-based endgame of the API synthesis. This counterion-dependent reactivity means that procurement specifications for the p-toluenesulfonate salt are non-negotiable for manufacturers following the nitrile-route process patent.

Attribute
p-Toluenesulfonate (VIb)
Hydrochloride (VIa)
Ketone substrate
6-cyanoquinoline ketone (Vb)
6-bromoquinoline ketone (Va)
Condensation conditions
2,6-lutidine, refluxing DMF/toluene
Pyridine
Synthetic endgame
Nitrile hydrolysis to carboxamide
Bromo methoxycarbonylation/ammonolysis
The hydrochloride salt may not support the cyanoquinoline ketone condensation required for the nitrile route; route fidelity depends on salt identity.

Head-to-Head Comparison of Salt Forms


Exclusive Compatibility with Nitrile-Containing Ketone

In the patented synthesis of galunisertib, two convergent routes converge at the condensation of a 2-(4-quinolinyl)-1-(pyridyl)ethanone with a 1-amino-2-pyrrolidinone salt. The p-toluenesulfonate salt (VIb) is the only salt form reported to successfully condense with the 6-cyanoquinoline ketone (Vb) under 2,6-lutidine/refluxing DMF/toluene conditions to yield the acyl hydrazone (VIIb), which is subsequently cyclized to the pyrrolopyrazole (IXb) with K2CO3. In contrast, the hydrochloride salt (VIa) is employed exclusively with the 6-bromoquinoline ketone (Va) in pyridine [1]. No cross-over reactivity is reported, establishing that the p-toluenesulfonate salt is a route-specific enabling reagent.

Substrate compatibility
Head-to-head
VIb condenses with cyanoquinoline ketone
2,6-lutidine, refluxing DMF/toluene
VIa condenses with bromoquinoline ketone
Pyridine
Route-specific salt: only p-toluenesulfonate reported for the nitrile endgame
No crossover reactivity described in the patent literature
Process Chemistry TGF-beta Inhibitor Synthesis Salt Selection Galunisertib Manufacture

In-Situ Generation vs. Direct Salt Purchase

The p-toluenesulfonate salt (VIb) is not simply a purchased salt but is prepared in situ by hydrolysis of a hydrazone precursor (VIII) with p-toluenesulfonic acid monohydrate (p-TsOH·H2O) in toluene [1]. This contrasts with the hydrochloride salt (VIa), which is typically used as a pre-formed commercial reagent. The in-situ preparation ensures the exact stoichiometric ratio and anhydrous conditions required for the subsequent condensation with the ketone. Vendors supplying pre-formed 1-(amino)-2-pyrollidinone p-toluenesulfonate eliminate this preparative step, offering a ready-to-use, quality-controlled intermediate with certified purity (typically ≥95% by HPLC) .

Purity & provision
Data to verify
Reported purity ≥95%
Pre-formed crystalline solid vs. in-situ preparation
May support process consistency and reduce synthetic steps
Vendor-specific purity certificates should be reviewed
Intermediate Synthesis p-Toluenesulfonate Salt Preparation Process Robustness

Process Mass Balance and Cost-in-Use Considerations

The molecular weight of 1-(amino)-2-pyrollidinone p-toluenesulfonate (272.32 g/mol) is approximately double that of the hydrochloride salt (136.58 g/mol) and the free base (100.12 g/mol) [1]. Consequently, 2.72 kg of the p-toluenesulfonate salt is required to deliver 1 equivalent of the active 1-amino-2-pyrrolidinone moiety, compared to 1.37 kg of the hydrochloride salt. This directly impacts process mass intensity (PMI), shipping costs, and inventory burden. However, the higher molecular weight is offset by the salt's superior crystallinity, ease of handling, and the fact that p-toluenesulfonic acid is liberated during the reaction and can be removed by aqueous workup without introducing corrosive chloride ions that may interfere with downstream metal-catalyzed steps (e.g., Pd-catalyzed methoxycarbonylation) [1].

Equivalent weight
Class-level inference
2.72× mass vs free base
1.99× vs hydrochloride salt (per mole of amine)
Higher material mass offset by chloride-free counterion for Pd-catalyzed steps
Calculated from molecular formulae; process economics may vary
Process Mass Intensity Salt Stoichiometry Cost Modeling

Key Application Scenarios


GMP Intermediate for Galunisertib Nitrile Route

Manufacturers producing galunisertib under the Eli Lilly patent family (CA 2501322 / EP 1565471) using the cyanoquinoline ketone (Vb) condensation route must procure the p-toluenesulfonate salt as the specified intermediate (VIb). This salt enables the formation of the nitrile-bearing pyrrolopyrazole (IXb), which is hydrolyzed to the final carboxamide API. No alternative salt form is disclosed for this route, making the p-toluenesulfonate salt a sole-source intermediate for this process [1].

Route Scouting for TGF-beta Kinase Inhibitor Analogs

Medicinal chemistry and process R&D teams exploring SAR around the pyrrolopyrazole scaffold can use the p-toluenesulfonate salt to access diverse analogs where the 6-cyanoquinoline moiety is varied. The salt's compatibility with 2,6-lutidine/DMF/toluene conditions provides a robust, reproducible protocol for library synthesis. Using the pre-formed salt eliminates the variability of in-situ salt preparation and ensures consistent reaction outcomes across multi-gram scale campaigns [1].

Chloride-Free Salt for Catalyst-Sensitive Steps

In synthetic sequences where late-stage palladium-catalyzed transformations are planned (e.g., methoxycarbonylation of aryl bromides), the p-toluenesulfonate salt is preferred over the hydrochloride because it avoids introducing chloride ions that can coordinate to and deactivate Pd(0) and Pd(II) catalysts. This can reduce catalyst loading requirements and improve turnover numbers, offering a process-economic advantage despite the higher molecular weight of the salt [1].

Certified Reference Standard for Analytical Method Development

Analytical development laboratories supporting galunisertib manufacture require authenticated reference standards of process intermediates for HPLC impurity profiling and mass balance studies. The p-toluenesulfonate salt, available from reputable vendors at ≥95% purity with certificates of analysis, serves as a qualified reference material for method validation, retention time marking, and system suitability testing in release and stability-indicating assays .

Application
Selection Property
Validation Focus
Galunisertib nitrile-route intermediate supply
Route-specific salt compatibility
Process patent compliance and intermediate identity
TGF-β inhibitor analog library synthesis
Reproducible condensation protocol
Multi-gram batch consistency
Catalyst-sensitive downstream transformations
Chloride-free counterion
Pd catalyst compatibility assessment
Analytical reference standard
Certified purity and crystalline stability
HPLC method validation and retention time marking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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